2-Fluoro-6-(trifluoromethyl)cinnamic acid
Description
Overview of Cinnamic Acid Derivatives as Chemical Scaffolds
Cinnamic acid and its derivatives are a well-established and versatile class of compounds that have been extensively explored as chemical scaffolds in the design of new therapeutic agents. nih.gov The basic structure of cinnamic acid, featuring a phenyl ring linked to an acrylic acid moiety, provides a robust framework that can be readily modified to interact with a wide range of biological targets. nih.gov Derivatives of cinnamic acid have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.net The double bond in the acrylic acid side chain can exist in either cis or trans configuration, with the trans isomer being the more common and stable form. wikipedia.org This structural feature, along with the aromatic ring and the carboxylic acid group, provides three key regions for chemical modification, allowing for the fine-tuning of the molecule's biological activity. nih.gov The proven track record of cinnamic acid derivatives as successful pharmacophores underscores the potential of novel analogs like 2-Fluoro-6-(trifluoromethyl)cinnamic acid.
Rationale for Investigating this compound
The specific substitution pattern of this compound provides a compelling rationale for its investigation. The presence of two substituents at the ortho positions (2- and 6-positions) of the phenyl ring introduces significant steric hindrance, which can be expected to influence the conformation of the molecule. This steric crowding may restrict the rotation of the phenyl ring relative to the acrylic acid side chain, locking the molecule into a specific conformation. The conformational rigidity of a molecule can be a critical factor in its ability to bind selectively to a biological target.
From an electronic standpoint, both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. mdpi.comresearchgate.net The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. mdpi.com This pronounced electron-withdrawing effect can significantly lower the pKa of the carboxylic acid, making it a stronger acid. It also modulates the electron density of the aromatic ring, which can influence its interactions with biological macromolecules. The interplay between the steric bulk and the potent electron-withdrawing properties of the ortho substituents makes this compound a unique and intriguing molecule for synthetic and medicinal chemists. Investigating this compound could lead to the discovery of novel biological activities or provide insights into the structure-activity relationships of ortho-disubstituted cinnamic acids.
Physicochemical Properties of this compound
While detailed experimental data for this compound is not extensively available in public literature, its general physicochemical properties can be inferred from its structure.
| Property | Value |
| Molecular Formula | C₁₀H₆F₄O₂ |
| Molecular Weight | 234.15 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
| pKa | Expected to be lower (more acidic) than cinnamic acid due to the electron-withdrawing substituents. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6F4O2 |
|---|---|
Molecular Weight |
234.15 g/mol |
IUPAC Name |
(E)-3-[2-fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-1-2-7(10(12,13)14)6(8)4-5-9(15)16/h1-5H,(H,15,16)/b5-4+ |
InChI Key |
WQIPGCDNCZRHSE-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 6 Trifluoromethyl Cinnamic Acid and Analogues
Established Synthetic Pathways to Fluorinated Cinnamic Acid Derivatives
Traditional methods for the synthesis of fluorinated cinnamic acid derivatives often involve two key stages: the construction of the core cinnamic acid structure and the introduction of fluorine-containing substituents onto the aromatic ring.
Condensation Reactions for Cinnamic Acid Core Construction
The Knoevenagel and Perkin reactions are classical methods for forming the carbon-carbon double bond characteristic of cinnamic acids. The Knoevenagel condensation, in particular, is a widely used method for synthesizing α,β-unsaturated acids. researchgate.netrsc.org This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. researchgate.netrsc.orgresearchgate.netbepls.com
The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) and a catalytic amount of piperidine, is a common approach for synthesizing cinnamic acids from aromatic aldehydes and malonic acid. bepls.comsemanticscholar.org The reaction proceeds through the formation of an α,β-unsaturated malonic acid intermediate, which then undergoes decarboxylation. semanticscholar.org Various catalysts and conditions have been explored to improve the efficiency and environmental friendliness of this reaction, including the use of different bases and microwave irradiation. researchgate.netrsc.orgsemanticscholar.org
Another established method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. uns.ac.idnih.gov For instance, cinnamic acid can be synthesized from benzaldehyde (B42025) and acetic anhydride using sodium acetate (B1210297) as a catalyst. uns.ac.id
| Reaction | Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Basic catalyst (e.g., pyridine, piperidine) | Forms α,β-unsaturated acids. researchgate.netbepls.com |
| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., sodium acetate) | Classic method for cinnamic acid synthesis. uns.ac.idnih.gov |
Aryl Fluorination and Trifluoromethylation Strategies
Introducing fluorine and trifluoromethyl groups onto the aromatic ring can be achieved through various methods. Direct fluorination of arenes can be accomplished using electrophilic fluorinating reagents, often in conjunction with a transition metal catalyst like palladium. nih.gov
Trifluoromethylation of aryl halides is a common strategy. Copper-mediated trifluoromethylation using reagents like fluoroform-derived CuCF3 has proven effective for a wide range of aryl and heteroaryl halides under mild conditions. organic-chemistry.org This method demonstrates high reactivity and chemoselectivity. organic-chemistry.org
Advanced and Sustainable Synthetic Approaches
More recent synthetic strategies focus on improving efficiency, selectivity, and sustainability by employing advanced catalytic systems.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For instance, cinnamic acids can undergo palladium-catalyzed decarboxylative coupling with aryl halides to produce 1,4-diaryl-1,3-butadiene derivatives. acs.org This highlights the versatility of cinnamic acids as building blocks in more complex molecular architectures.
The development of catalysts for C-F bond formation is an active area of research. Palladium-catalyzed nucleophilic fluorination of aryl triflates has been demonstrated using specific ligands. nih.gov Silver-catalyzed electrophilic fluorination of aryl stannanes and arylboronic acids also represents a significant advancement in aryl fluorination. nih.gov
Decarboxylative Trifluoromethylation Reactions
Decarboxylative trifluoromethylation has emerged as a powerful method for installing trifluoromethyl groups. This approach utilizes carboxylic acids as readily available starting materials. Various methods have been developed, including those catalyzed by copper and silver. ku.eduorganic-chemistry.org
For example, a copper-catalyzed decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids, such as cinnamic acids, can be achieved using reagents like sodium triflinate (CF3SO2Na) as the trifluoromethyl source. nih.gov This method allows for the conversion of (heteroaryl)cinnamic acids to vinyl trifluoromethanes. nih.gov Silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids has also been reported, demonstrating broad functional group tolerance. organic-chemistry.org
| Reaction Type | Catalyst/Reagents | Substrate | Product | Key Features |
|---|---|---|---|---|
| Copper-Catalyzed Decarboxylative Trifluoromethylation | CuSO₄·5H₂O, TBHP, NaSO₂CF₃ | (Heteroaryl)cinnamic acids | Vinyl trifluoromethanes | Utilizes a radical source for the CF₃ group. nih.gov |
| Silver-Catalyzed Decarboxylative Trifluoromethylation | AgNO₃, K₂S₂O₈, (bpy)Cu(CF₃)₃ | Aliphatic carboxylic acids | Trifluoromethylated products | Broad functional group compatibility. organic-chemistry.org |
| Photocatalytic Decarboxylative Trifluoromethylation | Photocatalyst, CF₃ source (e.g., TFA derivatives) | Carboxylic acids | Trifluoromethylated products | Proceeds under mild, visible-light-driven conditions. frontiersin.org |
Electrochemical methods offer a green and efficient alternative for decarboxylative trifluoromethylation. acs.orgresearchgate.net This strategy avoids the need for external chemical oxidants. researchgate.net The electrochemical decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using sodium trifluoromethanesulfinate (the Langlois reagent) as the trifluoromethyl precursor has been successfully demonstrated. acs.orgresearchgate.net This catalyst-free and external oxidant-free electrolysis provides a direct route to vinyl-CF3 compounds with high regioselectivity. acs.org Mechanistic studies suggest the involvement of radical intermediates in this process. acs.orgresearchgate.net Recent research has focused on optimizing these conditions to reduce the amount of the trifluoromethylating reagent required.
Photoredox-Catalyzed Trifluoromethylation Methodologies
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals (•CF₃) for addition to organic substrates. One of the most relevant applications in this context is the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids. rsc.orgnih.gov This transformation is particularly pertinent as it utilizes cinnamic acids directly to yield trifluoromethylated styrenes.
The general mechanism involves a photocatalyst, typically an iridium complex like fac-Ir(ppy)₃, which, upon excitation by visible light, enters a long-lived excited state. rsc.org This excited-state catalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source. Reagents such as the Togni reagent or Langlois' reagent (sodium triflinate, CF₃SO₂Na) are common sources of the trifluoromethyl group. dntb.gov.uaresearchgate.net
In a plausible pathway, the excited photocatalyst reduces the Togni reagent, which then fragments to release a •CF₃ radical. rsc.org This highly electrophilic radical readily adds to the electron-rich double bond of a cinnamic acid derivative. The resulting radical intermediate subsequently undergoes oxidation and decarboxylation to yield the final trifluoromethylated alkene product. rsc.org These reactions are valued for their operational simplicity, ambient temperature conditions, and tolerance of a wide range of functional groups. rsc.orgnih.gov
Radical-Mediated Synthesis of Fluorinated Cinnamic Acid Systems
Radical-mediated processes are fundamental to the synthesis of many organofluorine compounds, including fluorinated cinnamic acids. Beyond photoredox catalysis, radicals can be generated through various means to achieve fluorination or trifluoromethylation. Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, highly reactive sources like F₂ gas were used, but modern methods employ more manageable electrophilic N-F reagents, such as Selectfluor, which have been shown to act as fluorine atom transfer agents. wikipedia.org
For cinnamic acid systems, radical addition to the alkene is a primary strategy. The addition of a fluorine atom directly across the double bond is thermodynamically favorable but can be too reactive to control. rsc.org A more controlled approach involves the generation of radicals from precursors like carboxylic acids via fluorodecarboxylation, often catalyzed by silver (Ag) or manganese (Mn) salts. wikipedia.org
Similarly, the introduction of a trifluoromethyl group is often achieved through radical pathways. The decarboxylative trifluoromethylation of cinnamic acids, whether induced by photoredox catalysis or other radical initiators, proceeds via a radical addition-elimination mechanism. dntb.gov.uaresearchgate.net For instance, the use of CF₃SO₂Na with an oxidant like I₂O₅ can generate •CF₃ radicals for subsequent reaction with cinnamic acids. researchgate.net These radical methods are advantageous for their ability to form C-F and C-CF₃ bonds under conditions that are often complementary to traditional nucleophilic or electrophilic methods.
Organocatalytic and Biocatalytic Routes
The development of asymmetric synthesis has been greatly influenced by organocatalysis, which uses small chiral organic molecules to induce enantioselectivity. In the context of fluorinated compounds, organocatalysts, particularly those derived from cinchona alkaloids or proline, have been used for the asymmetric α-fluorination of carbonyl compounds like aldehydes and ketones, which are precursors to cinnamic acid derivatives. nih.govchimia.ch For example, an aldehyde can be enantioselectively fluorinated using an organocatalyst and an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI), followed by condensation reactions to build the cinnamic acid side chain.
Biocatalysis represents a burgeoning field for the synthesis of organofluorine compounds, offering high selectivity under environmentally benign conditions. nih.gov While nature's inventory of fluorinating enzymes is very limited, recent breakthroughs in directed evolution have repurposed existing enzymes for novel C-F bond formation. chemrxiv.orgchemistryviews.org Notably, a non-heme iron halogenase has been engineered to perform enantioselective C(sp³)–H fluorination via a radical-rebound mechanism. chemistryviews.orgnih.gov This cutting-edge approach could theoretically be applied to a suitable precursor to install a chiral fluorinated center. Furthermore, biocatalytic methods using S-adenosyl-l-methionine (SAM) dependent methyltransferases have been developed for fluoroalkylation, demonstrating the potential for enzymatic synthesis of complex fluorinated molecules. acs.org
Regioselective Synthesis of Fluoro- and Trifluoromethyl-Substituted Aromatics
Achieving the specific 1-fluoro-2-trifluoromethyl substitution pattern on the aromatic core of the target molecule requires precise control over the regioselectivity of the fluorination and trifluoromethylation reactions. Generally, there are two main strategies for incorporating these groups onto an aromatic ring: "innate" C-H functionalization and "programmed" synthesis using pre-functionalized substrates. nih.gov
Innate functionalization involves the direct replacement of a C-H bond with a C-F or C-CF₃ bond. While atom-economical, this approach often suffers from a lack of regioselectivity on complex aromatic systems unless directing groups are employed. beilstein-journals.org Programmed synthesis, on the other hand, relies on a functional group already present on the ring, such as a halide or a boronic acid, to direct the introduction of the fluorine or trifluoromethyl group to a specific location via cross-coupling reactions. nih.govacs.org
A powerful strategy for achieving regiocontrol is the use of directing groups, which position a catalyst in proximity to a specific C-H bond, typically in the ortho position. nih.gov This has been successfully applied in palladium-catalyzed C-H fluorination. nih.govresearchgate.net Another advanced method involves boron-directed cycloaddition reactions, which can construct a fluoroalkyl-substituted aromatic ring with complete regiocontrol. nih.gov
Control of Fluorine Atom Introduction
The introduction of a fluorine atom at a specific position on an aromatic ring is a significant challenge due to the high reactivity of many fluorinating agents. Directed C–H fluorination is a premier strategy for achieving regioselectivity. For instance, a directing group such as a pyridine or a triflamide covalently attached to an aromatic substrate can chelate to a transition metal catalyst, like palladium(II) acetate. nih.gov This brings the catalyst close to the ortho C-H bond, facilitating its activation and subsequent reaction with an electrophilic fluorine source (e.g., N-fluoropyridinium salts). nih.govresearchgate.net This method is highly effective for ortho-fluorination, though it requires the presence and potential subsequent removal of the directing group. nih.gov
Direct and Indirect Trifluoromethylation Protocols
The placement of a trifluoromethyl group can be achieved through direct or indirect protocols. Direct trifluoromethylation involves the substitution of a C-H bond. This is often accomplished via a radical mechanism where a •CF₃ radical, generated from sources like trifluoroacetic acid or the Langlois reagent, attacks the aromatic ring. nih.gov While powerful, these reactions can lead to mixtures of regioisomers, although methods using cyclodextrins to control the substrate's orientation have shown promise in improving regioselectivity. chemrxiv.org
Indirect protocols , or "programmed" trifluoromethylation, offer superior regiochemical control. nih.govacs.org These methods utilize an aromatic ring that has been pre-functionalized with a group like iodine, bromine, or a boronic acid derivative. The trifluoromethyl group is then introduced via a transition-metal-catalyzed cross-coupling reaction. Copper-catalyzed reactions are particularly common for this purpose, coupling aryl halides with a trifluoromethyl source. nih.gov This approach ensures the CF₃ group is installed precisely where the initial functional group was located.
Optimization of Reaction Conditions and Yields
The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reaction time.
For metal-catalyzed fluorinations, the ligand on the metal center can have a profound impact on reactivity and selectivity. As shown in the table below, the enantioselective fluorination of a β-ketoester using a Nickel(II) catalyst was highly dependent on the choice of ligand and the presence of additives. The use of the DBFOX-Ph ligand in conjunction with an additive like hexafluoroisopropanol (HFIP) allowed the reaction to proceed smoothly at low temperatures with excellent enantioselectivity. nih.gov
| Entry | Ligand | Additive | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | (R,R)-DBFOX-Ph | None | 0 | 85 | 94 |
| 2 | (R,R)-DBFOX-Ph | HFIP (0.3 eq) | -60 | 90 | 98 |
| 3 | (S,S)-Ph-Box | None | 0 | 75 | 14 |
| 4 | (R)-BINAP | None | 0 | No reaction |
In trifluoromethylation reactions, the choice of base and solvent is often critical. For the nucleophilic trifluoromethylation of a chalcone (B49325) with TMSCF₃, a screening of various bases revealed that cesium carbonate (Cs₂CO₃) was highly effective, even in the absence of a copper co-catalyst. The solvent also played a significant role, with THF providing the highest yield. researchgate.net
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | KHF₂ | THF | 52 |
| 2 | KOH | THF | 55 |
| 3 | t-BuOK | THF | 60 |
| 4 | Cs₂CO₃ | THF | 94 |
| 5 | Cs₂CO₃ | DCM | 85 |
| 6 | Cs₂CO₃ | Toluene (B28343) | 88 |
Chemical Transformations and Reactivity Profiling of 2 Fluoro 6 Trifluoromethyl Cinnamic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for a range of derivatizations.
Esterification and Amidation Reactions
The conversion of the carboxylic acid group of cinnamic acids into esters and amides is a common and well-documented transformation. These reactions are fundamental in organic synthesis for modifying the properties of the parent molecule. nih.gov
Esterification: Fischer esterification is a standard method used to synthesize esters from cinnamic acids. sapub.orgapsu.edu This acid-catalyzed reaction involves heating the cinnamic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. sapub.orgapsu.edu For 2-Fluoro-6-(trifluoromethyl)cinnamic acid, this reaction would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol to form the corresponding ester. A variety of simple alcohols can be used, leading to a diverse range of cinnamate (B1238496) esters. sapub.org
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| trans-Cinnamic acid | Ethanol, Propanol, Butanol, etc. | Sulfuric Acid | Reflux | Corresponding Alkyl Cinnamate | sapub.org |
| p-Methoxycinnamic acid | 2-Ethylhexanol | Novozym 435 (Enzyme) | - | Octylmethoxycinnamate | jocpr.com |
Amidation: The synthesis of cinnamamides from cinnamic acids is typically achieved using coupling agents to activate the carboxylic acid for nucleophilic attack by an amine. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed. The reaction proceeds through an active O-acylisourea intermediate, which is then readily displaced by an amine to form the amide bond. researchgate.net This methodology is applicable to a wide range of amines and fluorinated cinnamic acid derivatives. researchgate.net
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, can be a significant reaction pathway for cinnamic acids, leading to the formation of substituted styrenes. This transformation often requires specific catalytic conditions.
For various substituted cinnamic acids, decarboxylation can be induced under thermal conditions in the presence of a base and a copper salt catalyst. acs.org For example, heating a cinnamic acid derivative in a high-boiling solvent like quinoline (B57606) with copper powder can result in nearly quantitative conversion to the corresponding styrene. acs.org Other methods involve metal-free and base-free conditions using deep eutectic solvents at elevated temperatures. tandfonline.com Ruthenium-based catalysts have also proven effective in converting trans-cinnamic acids to styrenes without the need for co-reagents. tandfonline.com Additionally, certain microorganisms, such as lactic acid bacteria, possess decarboxylase enzymes capable of converting cinnamic acids into vinylphenols. nih.govnih.gov
While specific decarboxylation studies on this compound are lacking, decarboxylative trifluoromethylation has been successfully applied to other cinnamic acid derivatives using reagents like the Togni reagent, often in the presence of a copper catalyst. researchgate.net
Transformations of the Carbon-Carbon Double Bond
The alkene functionality in the cinnamic acid structure is susceptible to a variety of addition reactions, including hydrogenation and cycloadditions.
Hydrogenation and Reduction Reactions
The carbon-carbon double bond of cinnamic acid and its derivatives can be selectively reduced to a single bond, yielding hydrocinnamic acid derivatives. Catalytic transfer hydrogenation is an effective method for this transformation. Using a rhodium catalyst, such as chloro(1,5-cyclooctadiene) rhodium(I) dimer, and a hydrogen donor like formic acid, the alkene group can be efficiently reduced while leaving the carboxyl group intact. chemmethod.com This high selectivity is a key feature of the reaction. chemmethod.com This process is a practical alternative to using pressurized hydrogen gas. chemmethod.com Similar catalytic hydrogenations have been performed on related substrates using rhodium complexes supported on polymers. uni-tuebingen.deresearchgate.net
| Substrate | Catalyst | Hydrogen Donor | Base | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Cinnamic acid | [Rh(COD)Cl]₂ | Formic Acid | Triethylamine | 65-85 °C | Hydrocinnamic acid | chemmethod.com |
Cycloaddition Reactions (e.g., [2+2] Photodimerization)
Photochemical [2+2] cycloaddition is a characteristic reaction of cinnamic acids, particularly in the solid state. digitellinc.comyoutube.com This reaction involves the dimerization of two alkene moieties upon irradiation with UV light to form a cyclobutane (B1203170) ring. The stereochemistry of the resulting cyclobutane product, such as α-truxillic acid or β-truxinic acid, is dictated by the crystal packing of the cinnamic acid molecules. nih.govnih.gov
The outcome of solid-state photoreactions is governed by topochemical principles, which state that a reaction proceeds with minimal atomic and molecular movement. For a [2+2] photodimerization to occur, the double bonds of adjacent cinnamic acid molecules in the crystal lattice must be parallel and separated by a distance of less than approximately 4.2 Å. digitellinc.comrsc.org
Cinnamic acids can crystallize in different polymorphic forms (α, β, and γ), which determine the alignment of the molecules and thus their photoreactivity.
α-form: Molecules are packed in a head-to-tail arrangement, leading to the formation of α-truxillic acid (a centrosymmetric dimer). nih.gov
β-form: Molecules are packed head-to-head, yielding β-truxinic acid (a mirror-symmetric dimer).
γ-form: The distance between double bonds is too large for dimerization to occur, rendering this form photostable.
The presence of substituents on the phenyl ring, such as fluorine and trifluoromethyl groups, can significantly influence the crystal packing and, consequently, the photoreactivity. nih.gov For instance, trifluoromethyl groups have been shown to be effective in steering molecules into a parallel, offset stacked orientation that is suitable for [2+2] cycloaddition. The photodimerization of trans-4-(trifluoromethyl)cinnamic acid has been investigated, highlighting the role of such substituents. mongoliajol.infoacs.org It is therefore expected that this compound would undergo solid-state [2+2] photodimerization, with the specific cyclobutane product depending on its crystalline polymorphism.
Solution-Phase Photochemical Processes
In solution, this compound is susceptible to photochemical transformations, primarily involving photoisomerization and photocycloaddition, which are characteristic reactions of cinnamic acid derivatives. digitellinc.comresearchgate.net The presence of the aromatic ring conjugated with the acrylic acid moiety allows for the absorption of ultraviolet (UV) light, leading to the formation of excited states that can undergo distinct reaction pathways.
The most common photochemical process for cinnamic acids in dilute solution is the reversible E/Z (trans/cis) isomerization around the carbon-carbon double bond. nwo.nl Upon absorption of UV radiation, the π-bond of the alkene is temporarily weakened, allowing for rotation and subsequent relaxation to either the E (trans) or Z (cis) isomer. The specific wavelengths required and the composition of the photostationary state are influenced by the substitution pattern on the aromatic ring. For instance, ortho-substituents can alter the electronic structure and steric environment, thereby affecting the absorption spectra and the efficiency of isomerization. nih.govresearchgate.net
At higher concentrations, bimolecular reactions such as [2+2] photocycloaddition can occur, leading to the formation of cyclobutane dimers, known as truxillic or truxinic acids. nih.govresearchgate.net This reaction involves the coupling of an excited-state molecule with a ground-state molecule. However, in solution, efficient [2+2] cycloaddition is often hampered by the competing E/Z isomerization. digitellinc.com The formation of various regio- and stereoisomeric cyclobutane products is possible, though the specific outcomes for this compound are not extensively documented. Template-directed synthesis has been shown to control the stereochemistry of such reactions for other cinnamic acids. bilkent.edu.tr
Electrophilic and Nucleophilic Additions
The chemical structure of this compound features two primary sites for addition reactions: the electron-rich carbon-carbon double bond and the electrophilic carbonyl carbon of the carboxylic acid group.
Electrophilic Addition to the Alkene: The π-bond of the alkene is nucleophilic and can react with electrophiles. libretexts.org A classic example is the addition of a hydrogen halide (H-X) or a halogen molecule (X₂). rsc.orgresearchgate.netrsc.org The mechanism typically proceeds through a carbocation intermediate. libretexts.orgyoutube.com For this compound, the addition of an electrophile (E⁺) to the double bond would generate one of two possible carbocation intermediates.
Intermediate A (Benzylic Carbocation): The positive charge is on the carbon adjacent to the aromatic ring.
Intermediate B (Carbocation β to the ring): The positive charge is on the carbon adjacent to the carboxyl group.
Nucleophilic Addition to the Carbonyl: The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles. youtube.com However, carboxylic acids are generally less reactive towards nucleophilic addition than aldehydes or ketones because the hydroxyl group is a poor leaving group. Reactions typically require activation of the carbonyl group, for example, by conversion to an acyl chloride or ester. Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the carbonyl group, but these are strong bases and would first deprotonate the acidic proton of the carboxyl group.
Reactivity Modulations Induced by Fluorine and Trifluoromethyl Substituents
The fluorine and trifluoromethyl substituents at the ortho positions dramatically modulate the reactivity of the entire molecule through a combination of strong electronic and steric effects.
Electronic Effects on Aromatic Ring Reactivity
Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing, primarily through the inductive effect (-I effect). minia.edu.egnih.gov The high electronegativity of fluorine atoms pulls electron density away from the aromatic ring. csbsju.edu The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the cumulative inductive effect of three fluorine atoms. youtube.com
This significant withdrawal of electron density has several consequences:
Deactivation of the Aromatic Ring: The electron-poor nature of the aromatic ring makes it significantly less nucleophilic and thus highly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). youtube.com Reactions that readily occur with benzene (B151609) or toluene (B28343) would require much harsher conditions for this compound.
Increased Acidity: The electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation of the carboxylic acid. This effect increases the acidity (lowers the pKa) of the carboxylic acid group compared to unsubstituted cinnamic acid.
Modulation of Alkene Reactivity: As discussed previously, the deactivation of the ring reduces the stability of any adjacent carbocation, thereby decreasing the reactivity of the alkene double bond towards electrophilic attack. libretexts.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating, ortho, para-directing |
| -CF₃ | Very Strongly Withdrawing (-I) | Negligible | Strongly Deactivating, meta-directing |
This interactive table summarizes the electronic effects of the key substituents.
Steric Hindrance and Ortho Effects
The placement of two substituents at the ortho positions (positions 2 and 6) relative to the cinnamic acid side chain introduces significant steric hindrance. utexas.eduquora.com The trifluoromethyl group, in particular, is considerably bulkier than a hydrogen atom. nih.govnih.gov
This steric crowding has several impacts on the molecule's reactivity:
Hindrance at the Reaction Centers: The bulky ortho groups can physically block the approach of reagents to the alkene double bond and the carboxylic acid functional group, slowing down potential reactions at these sites.
Conformational Restriction: The steric clash between the ortho substituents and the acrylic acid side chain can restrict rotation around the single bond connecting the ring to the alkene. This can lock the molecule into a specific conformation, which may influence its crystal packing and photochemical behavior in the solid state. science.gov
Inhibition of Ring Planarity: In some cases, severe steric hindrance from multiple ortho substituents can force the phenyl ring and the acrylic acid moiety out of planarity, which would disrupt the π-conjugation between them. This would alter the molecule's UV-visible absorption spectrum and photochemical properties.
Mechanistic Investigations of Key Reactions
While specific mechanistic studies for this compound are not widely reported, the mechanisms of its key potential reactions can be elucidated based on well-established principles for related compounds.
Elucidation of Reaction Intermediates
The nature of the intermediates formed during a reaction is critical to understanding its mechanism and predicting its products.
Carbocation Intermediates in Electrophilic Addition: As previously mentioned, the electrophilic addition of a reagent like HBr to the alkene double bond would proceed via a carbocation intermediate. libretexts.org The key mechanistic question is the regioselectivity, which is determined by the relative stability of the possible carbocations.
Pathway 1 (forms benzylic carbocation): Protonation of the β-carbon leads to a carbocation on the α-carbon (benzylic position). This intermediate is severely destabilized by the potent electron-withdrawing 2-fluoro-6-(trifluoromethyl)phenyl group.
Pathway 2 (forms β-carbocation): Protonation of the α-carbon leads to a carbocation on the β-carbon. This intermediate is destabilized by the adjacent carboxylic acid but avoids the extreme destabilization from the aromatic ring.
Therefore, if an electrophilic addition were to occur, it would likely proceed, albeit slowly, through the more stable (or less unstable) β-carbocation intermediate. Subsequent attack by the nucleophile (e.g., Br⁻) would yield the corresponding addition product.
| Intermediate | Position of Positive Charge | Key Electronic Influence | Relative Stability |
| Benzylic Carbocation | α-carbon (adjacent to ring) | Destabilized by -I effect of Ar-F and Ar-CF₃ | Very Low |
| β-Carbocation | β-carbon (adjacent to -COOH) | Destabilized by -I effect of -COOH | Low (but higher than benzylic) |
This interactive table compares the stability of potential carbocation intermediates.
Radical Intermediates in Photochemical Reactions: The [2+2] photocycloaddition reaction can proceed through a diradical intermediate. digitellinc.com Upon photoexcitation, one molecule of the cinnamic acid derivative forms a bond with a ground-state molecule, generating a 1,4-diradical intermediate. This intermediate then undergoes ring closure to form the four-membered cyclobutane ring. The stereochemistry of the final product is determined by the geometry of approach of the two reacting molecules and the conformation of this diradical intermediate.
Additionally, other radical reactions, such as decarboxylative trifluoromethylation, have been studied for cinnamic acid derivatives, which proceed through styryl radical intermediates after the loss of CO₂. nih.govresearchgate.netresearchgate.net
Kinetic and Thermodynamic Analyses of Reaction Pathways
A comprehensive understanding of the kinetic and thermodynamic parameters governing the reactions of this compound is crucial for predicting its reactivity, optimizing reaction conditions for the synthesis of its derivatives, and understanding its stability. While specific experimental kinetic and thermodynamic data for this particular substituted cinnamic acid are not extensively available in the public domain, a robust analysis can be constructed by examining the electronic effects of the fluoro and trifluoromethyl substituents and by drawing parallels with related substituted cinnamic acids.
The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing effects of the fluorine and trifluoromethyl groups on the phenyl ring, and the presence of the acrylic acid moiety. These substituents significantly influence the electron density distribution across the molecule, thereby affecting the rates and equilibrium positions of its chemical transformations.
Influence of Substituents on Reactivity
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constants, σ, for the fluoro and trifluoromethyl groups indicate their strong electron-withdrawing nature. For the fluorine atom, the inductive effect (-I) is dominant, while the trifluoromethyl group exerts a powerful -I and a moderate resonance (-R) effect. The ortho-positioning of these groups relative to the cinnamic acid side chain suggests a pronounced influence on the reaction center.
These electron-withdrawing properties are expected to have a significant impact on reactions involving the carboxyl group, the double bond, and the aromatic ring. For instance, in reactions where a negative charge develops in the transition state or the product, such as the deprotonation of the carboxylic acid, the electron-withdrawing substituents will have a stabilizing effect, thereby increasing the acidity compared to unsubstituted cinnamic acid.
Kinetic Analysis of Plausible Reaction Pathways
Several key reaction pathways for this compound can be analyzed from a kinetic perspective. These include esterification of the carboxylic acid, hydrogenation of the alkene double bond, and electrophilic aromatic substitution.
Esterification: The esterification of cinnamic acids is a common and important transformation. A kinetic study of the esterification of trans-cinnamic acid with n-butanol over a heterogeneous catalyst has reported an activation energy of 50.9 kJ mol⁻¹. bohrium.comresearchgate.net For this compound, the strong electron-withdrawing nature of the substituents is expected to enhance the electrophilicity of the carboxyl carbon, potentially leading to a faster reaction rate under certain conditions. However, the steric hindrance from the ortho-substituents might counteract this electronic effect.
Interactive Table: Representative Kinetic Data for Esterification of Cinnamic Acids
| Compound | Reaction | Catalyst | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) |
|---|---|---|---|---|
| trans-Cinnamic acid | Esterification with n-butanol | Preyssler heteropolyacid | 50.9 | 6.12 × 10⁷ mol g⁻¹ h⁻¹ |
| This compound (Predicted) | Esterification | Acid catalyst | ~45-55 | - |
Hydrogenation: The hydrogenation of the double bond in the acrylic acid side chain is another key transformation. Catalytic hydrogenation of cinnamic acid derivatives can be selective for the double bond or can also reduce the aromatic ring under more forcing conditions. researchgate.net The electronic effects of the substituents on the double bond in this compound are likely to influence the rate of hydrogenation. The electron-withdrawing groups may decrease the electron density of the double bond, which could affect its interaction with the metal catalyst surface.
Thermodynamic Analysis of Reaction Pathways
The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules and reaction pathways. kg.ac.rs
Hydrogenation: The hydrogenation of the double bond in cinnamic acid is an exothermic process. For example, the hydrogenation of various aromatic esters has been studied to determine their thermodynamic feasibility as liquid organic hydrogen carriers. mdpi.com For this compound, the enthalpy of hydrogenation of the double bond is expected to be comparable to that of other cinnamic acids, although the substituents may have a minor influence on the stability of the reactant and product.
Interactive Table: Representative Thermodynamic Data for Hydrogenation of Cinnamic Acid Derivatives
| Compound | Reaction | ΔH° (kJ mol⁻¹) (Predicted) | ΔG° (kJ mol⁻¹) (Predicted) |
|---|---|---|---|
| Cinnamic acid | Hydrogenation of C=C bond | -120 to -130 | Negative |
| This compound | Hydrogenation of C=C bond | -125 to -135 | Negative |
Despite a comprehensive search for spectroscopic data, specific experimental Nuclear Magnetic Resonance (NMR) data for this compound, including proton (¹H) and carbon-13 (¹³C) chemical shifts and coupling constants, is not available in the public domain. While spectral information for isomers and related fluorinated cinnamic acid derivatives exists, this information is not directly applicable to the specific substitution pattern of this compound.
Therefore, it is not possible to provide a detailed and scientifically accurate article with the requested data tables and research findings for the specified compound at this time. The generation of such an article would require access to proprietary data or the original synthesis and characterization of the compound, which is beyond the scope of publicly available information.
Spectroscopic Characterization Techniques for 2 Fluoro 6 Trifluoromethyl Cinnamic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 (¹³C) NMR Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT) Experiments
Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org This is achieved by transferring polarization from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei. libretexts.org The experiment is typically run in two main modes, DEPT-90 and DEPT-135, to edit the carbon spectrum based on the number of attached protons.
For 2-Fluoro-6-(trifluoromethyl)cinnamic acid, a standard broadband-decoupled ¹³C NMR spectrum would show all ten carbon signals. A subsequent DEPT-90 experiment would exclusively show signals for carbons with one attached hydrogen (CH groups). In the DEPT-135 spectrum, CH₃ and CH groups produce positive phase signals, while CH₂ groups yield negative phase signals. libretexts.org Quaternary carbons, which lack directly attached protons, are absent in both DEPT-90 and DEPT-135 spectra. libretexts.org
By comparing the three spectra (broadband ¹³C, DEPT-90, and DEPT-135), a complete assignment of carbon types can be made. For this compound, this analysis would clearly identify the three aromatic CH carbons and the two olefinic CH carbons. The remaining signals, absent in the DEPT spectra but present in the broadband spectrum, would correspond to the quaternary carbons: the carboxyl carbon, the trifluoromethyl carbon, and the two aromatic carbons bonded to the fluorine and trifluoromethyl groups.
Table 1: Predicted DEPT NMR Data for this compound
| Carbon Type | DEPT-90 Signal | DEPT-135 Signal |
|---|---|---|
| Aromatic CH | Positive | Positive |
| Olefinic CH | Positive | Positive |
| Quaternary C | No Signal | No Signal |
| -CF₃ | No Signal | No Signal |
Fluorine-19 (¹⁹F) NMR Spectroscopy
Given the presence of two distinct fluorine environments (a single fluorine atom on the aromatic ring and a trifluoromethyl group), ¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. alfa-chemistry.com A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap. alfa-chemistry.com
Chemical Shift Interpretation
The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. biophysics.org In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum.
Aryl-Fluoride (Ar-F): The fluorine atom directly attached to the aromatic ring is expected to resonate in the typical region for aryl fluorides. This range is generally between -100 ppm and -170 ppm relative to the standard reference, CFCl₃. ucsb.edu The precise shift is influenced by the electronic effects of the other substituents on the ring, namely the trifluoromethyl group and the cinnamic acid side chain.
Trifluoromethyl (-CF₃): The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will produce a single resonance. Aromatic trifluoromethyl groups typically appear in a chemical shift range of approximately -60 to -70 ppm. ucsb.edu
The significant difference in chemical shifts between these two fluorine environments allows for unambiguous assignment.
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges
| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |
|---|---|
| Aromatic Fluoride (Ar-F) | +80 to +170 |
| Trifluoromethyl (Ar-CF₃) | +40 to +80 |
Note: Some resources may use a reversed sign convention. The ranges provided are consistent with modern IUPAC recommendations where negative values are upfield of the reference.
Heteronuclear Coupling Constant Measurement (e.g., ¹H-¹⁹F, ¹³C-¹⁹F)
Spin-spin coupling between fluorine and other NMR-active nuclei, such as ¹H and ¹³C, provides invaluable structural information by revealing through-bond connectivity. These heteronuclear coupling constants (J-couplings) are observed in both ¹H, ¹³C, and ¹⁹F spectra and their magnitudes are dependent on the number of intervening bonds.
¹H-¹⁹F Coupling: The magnitude of ¹H-¹⁹F coupling varies with the number of bonds separating the nuclei.
³JHF (three-bond coupling): Coupling between the aryl fluorine (F) and the adjacent aromatic proton (H-3) is expected.
⁴JHF (four-bond coupling): Coupling between the aryl fluorine and H-4, and between the CF₃ group and H-5 are anticipated.
Longer-range couplings: Couplings across more bonds, such as between the CF₃ group and the olefinic protons, may also be observable. The magnitudes of these couplings provide critical data for assigning proton signals and confirming the substitution pattern. rsc.org
¹³C-¹⁹F Coupling: Carbon-fluorine couplings are typically larger than proton-fluorine couplings and are instrumental for assigning the carbon skeleton.
¹JCF (one-bond coupling): A large coupling constant is expected for the direct bond between the aromatic ring and the fluorine atom (C-2), as well as for the bond between the CF₃ carbon and its attached fluorines.
²JCF (two-bond coupling): Significant couplings will occur between the fluorine atom and its neighboring carbons (C-1 and C-3), and between the CF₃ group and its attached carbon (C-6).
³JCF (three-bond coupling): These couplings provide further connectivity information, for example, between the aryl fluorine and C-4.
The measurement of these coupling constants is crucial for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals. nih.gov
Advanced NMR Methodologies
To unravel the complex spin systems present in this compound, advanced multi-dimensional NMR techniques are employed.
Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments correlate signals from different nuclei, providing a map of the molecule's connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates ¹H nuclei that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, a COSY spectrum would reveal correlations between the adjacent aromatic protons (H-3, H-4, H-5) and between the two olefinic protons of the cinnamic acid side chain. This helps to establish the proton-proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation). nanalysis.com The HSQC spectrum is a powerful tool for definitively assigning which proton is attached to which carbon. It would show cross-peaks connecting the signals of H-3 to C-3, H-4 to C-4, H-5 to C-5, and the olefinic protons to their respective carbons.
Pure Shift NMR Techniques
The ¹H NMR spectrum of this compound can be complex due to overlapping multiplets arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. Pure shift NMR is an advanced methodology designed to simplify these complex spectra by suppressing the effects of homonuclear couplings, effectively collapsing multiplets into singlets. researchgate.net This spectral simplification allows for the direct and accurate measurement of heteronuclear coupling constants (JHF) that might otherwise be obscured. rsc.org The application of pure shift techniques to a similar isomer, 2-fluoro-5-(trifluoromethyl)cinnamic acid, has demonstrated its robustness in revealing these crucial heteronuclear couplings with high resolution. rsc.org
Solid-State NMR Spectroscopy (e.g., ¹³C CP-MAS NMR)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the molecular structure of solid materials. For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR provides critical insights into the carbon framework in the crystalline state. This technique is particularly valuable for observing the distinct chemical environments of the carbon atoms within the molecule, which can be influenced by crystal packing effects and intermolecular interactions.
The ¹³C CP-MAS NMR spectrum of this compound is expected to display a series of resonances corresponding to the different carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents on the aromatic ring. The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum. The carbons of the aromatic ring will exhibit distinct signals, with the carbons directly bonded to the fluorine and trifluoromethyl groups showing characteristic shifts and potential splitting due to through-space or through-bond J-coupling with ¹⁹F. The vinyl carbons of the cinnamic acid backbone will also have unique resonances.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |
| Carbonyl (C=O) | 165-175 | Downfield shift characteristic of carboxylic acids. |
| Aromatic C-F | 155-165 (doublet) | Significant downfield shift and splitting due to direct bonding to fluorine. |
| Aromatic C-CF₃ | 125-135 (quartet) | Splitting into a quartet due to coupling with the three fluorine atoms of the CF₃ group. |
| Other Aromatic C | 120-140 | Chemical shifts are influenced by the positions of the fluoro and trifluoromethyl groups. |
| Vinyl C=C | 115-145 | Two distinct signals for the α and β carbons of the propenoic acid chain. |
| Trifluoromethyl (CF₃) | 120-130 (quartet) | The carbon signal is split into a quartet by the three attached fluorine atoms. |
This table is predictive and based on general principles and data for analogous compounds.
Vibrational Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.
The IR spectrum of this compound can be used to identify its key functional groups. The presence of a carboxylic acid is typically confirmed by a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene group and the aromatic ring will show characteristic stretching vibrations in the 1450-1650 cm⁻¹ region. The C-F and C-CF₃ stretching vibrations will also give rise to strong absorption bands, typically in the 1000-1400 cm⁻¹ region.
Based on computational studies of similar molecules like trans-4-(trifluoromethyl)cinnamic acid, the following table summarizes the expected key IR vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H stretch | 3500-2500 (broad) | Carboxylic Acid |
| C-H stretch (aromatic/vinyl) | 3100-3000 | Aromatic/Alkene |
| C=O stretch | 1720-1680 | Carboxylic Acid |
| C=C stretch (alkene) | 1640-1620 | Alkene |
| C=C stretch (aromatic) | 1600-1450 | Aromatic Ring |
| C-F stretch | 1250-1000 | Fluoro Group |
| C-CF₃ stretch | 1350-1100 | Trifluoromethyl Group |
This table is based on theoretical calculations for analogous compounds and general vibrational frequency ranges.
IR spectroscopy can also provide insights into the conformational isomers of this compound. Different spatial arrangements of the molecule can lead to slight shifts in the vibrational frequencies of certain functional groups, particularly those involved in intra- or intermolecular hydrogen bonding, such as the carboxylic acid group. By analyzing the fine details of the IR spectrum, it may be possible to deduce the predominant conformation of the molecule in the solid state.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule during a vibration.
The Raman spectrum of this compound provides a unique "molecular fingerprint" that can be used for identification and characterization. Vibrations of non-polar bonds, such as the C=C bonds of the aromatic ring and the alkene group, often produce strong signals in the Raman spectrum. The symmetric vibrations of the CF₃ group are also expected to be Raman active.
Computational studies on trans-4-(trifluoromethyl)cinnamic acid have predicted the following prominent Raman active modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (aromatic/vinyl) | 3100-3000 | Aromatic/Alkene |
| C=O stretch | 1700-1660 | Carboxylic Acid |
| C=C stretch (alkene) | 1650-1630 | Alkene |
| C=C stretch (aromatic) | 1610-1570 | Aromatic Ring |
| CF₃ symmetric stretch | ~750 | Trifluoromethyl Group |
This table is based on theoretical calculations for analogous compounds and general Raman shift ranges.
The combination of Solid-State NMR, IR, and Raman spectroscopy provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound, offering detailed insights into its atomic-level structure and vibrational properties.
Raman Spectroscopy
Monitoring Photoreactions
Vibrational spectroscopy, including infrared (IR) and Raman microscopy, has been employed to monitor the photochemical dimerization of various substituted trans-cinnamic acids in the solid state. rsc.org These techniques can track the disappearance of the C=C stretching vibration of the reactant and the appearance of new bands corresponding to the cyclobutane (B1203170) ring of the product.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. While a specific mass spectrum for this compound is not available in the reviewed literature, data for the isomeric compound, 2-(Trifluoromethyl)cinnamic acid, provides valuable insight into the expected fragmentation pattern.
For 2-(Trifluoromethyl)cinnamic acid, the electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 216, corresponding to its molecular weight. massbank.eunih.gov The fragmentation pattern is characterized by several key fragment ions.
Table 1: Prominent Peaks in the Mass Spectrum of 2-(Trifluoromethyl)cinnamic acid massbank.eu
| m/z | Relative Intensity (%) | Possible Fragment |
| 216 | 16.7 | [C₁₀H₇F₃O₂]⁺ (Molecular Ion) |
| 199 | 3.6 | [M - OH]⁺ |
| 171 | 2.6 | [M - COOH]⁺ |
| 151 | 41.3 | [M - COOH - HF]⁺ or other rearrangements |
| 147 | 99.99 | [C₈H₄F₃]⁺ |
| 103 | 13.1 | Further fragmentation |
| 91 | 7.4 | Further fragmentation |
Note: This data is for the isomer 2-(Trifluoromethyl)cinnamic acid and is presented as an example of the expected fragmentation.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction
For instance, the crystal structure of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid reveals that the molecules form hydrogen-bonded carboxylic acid dimers, which then stack via π–π interactions. researchgate.netnih.gov Such dimerization and stacking are common motifs in the crystal structures of carboxylic acids. The detailed crystal structure of a related compound is provided in the table below as a reference.
Table 2: Crystal Data for 2,3,4,5,6-Pentafluoro-trans-cinnamic acid researchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₃F₅O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.896(2) |
| b (Å) | 16.985(3) |
| c (Å) | 5.918(1) |
| β (°) | 99.98(3) |
| Volume (ų) | 880.9(3) |
| Z | 4 |
Note: This data is for 2,3,4,5,6-Pentafluoro-trans-cinnamic acid and serves as an example of crystallographic data for a related compound.
Powder X-ray Diffraction and Polymorphism Investigations
Powder X-ray diffraction (PXRD) is a key technique for phase identification and the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties.
Studies on derivatives such as 3-fluoro-trans-cinnamic acid have revealed the existence of polymorphism. acs.org In this specific case, two polymorphs (β₁ and β₂) were identified, with one converting to the other upon heating. acs.org Both forms were found to undergo a topochemical [2+2] photodimerization reaction. acs.org Such polymorphic behavior is a critical aspect to consider in the solid-state characterization of this compound. PXRD patterns would be unique for each polymorphic form, allowing for their identification and the monitoring of any phase transitions.
Computational and Theoretical Studies of 2 Fluoro 6 Trifluoromethyl Cinnamic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-Fluoro-6-(trifluoromethyl)cinnamic acid. These computational methods provide a detailed picture of the molecule at the atomic level.
Electronic Structure and Molecular Geometry Optimization
The electronic structure and geometry of this compound are fundamental to its chemical character. Computational studies on analogous compounds, such as trans-4-(trifluoromethyl)cinnamic acid, have been performed using DFT methods with basis sets like B3LYP/6-311++G(d,p) to achieve optimized molecular geometries. For this compound, it is anticipated that the presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring significantly influences the electronic distribution and bond characteristics.
The geometry optimization calculations for similar molecules reveal a planar conformation for the cinnamic acid backbone, which is a common feature for this class of compounds. scielo.org.mx The substitution pattern on the phenyl ring is expected to cause some distortions in bond angles and lengths compared to unsubstituted cinnamic acid due to steric and electronic effects.
Below is a representative table of predicted geometrical parameters for a substituted cinnamic acid, which can be considered analogous to this compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (acrylic) | ~1.34 Å |
| C-C (phenyl-acrylic) | ~1.48 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.35 Å | |
| Bond Angle | C=C-C (phenyl) | ~128° |
| C-C=O | ~123° | |
| C-C-O(H) | ~114° |
Note: These values are illustrative and based on calculations for structurally related cinnamic acid derivatives.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For cinnamic acid derivatives, the HOMO is typically localized over the phenyl ring and the acrylic acid moiety, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is also distributed across this conjugated system, marking the regions susceptible to nucleophilic attack. The presence of the fluoro and trifluoromethyl groups, being strongly electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels of this compound and likely decrease the HOMO-LUMO gap, thereby influencing its reactivity.
A representative FMO analysis for a trifluoromethyl-substituted cinnamic acid is presented in the table below.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These energy values are typical for related compounds and serve as an estimation for this compound.
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within this compound is highly polarized due to the presence of multiple electronegative atoms (fluorine and oxygen). Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen and the fluorine atom. Conversely, areas of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. Such regions would be anticipated around the hydrogen atom of the carboxylic acid and potentially on the carbon atoms of the phenyl ring attached to the electron-withdrawing substituents.
Reaction Mechanism Elucidation through Computational Modeling
Transition State Characterization
In a computational study of a chemical reaction, locating and characterizing the transition state (TS) is of paramount importance. The TS is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. For reactions involving this compound, computational chemists would employ various algorithms to find the TS structure. Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Computational Prediction of Regio- and Stereoselectivity
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the regio- and stereoselectivity of chemical reactions. These predictions are typically based on calculating the activation energies of different reaction pathways; the pathway with the lowest energy barrier is considered the most favorable. beilstein-journals.orgnih.gov
For this compound, several reactive sites exist: the alkene double bond and the aromatic ring.
Reactions at the Alkene Bond: In reactions like electrophilic additions, the regioselectivity is determined by the relative stability of the carbocation intermediates. Computational models can calculate the energies of the two possible carbocations formed upon addition to the double bond. The electron-withdrawing nature of the substituted phenyl ring would influence the stability of these intermediates, and DFT calculations can quantify this effect to predict the major product.
Reactions on the Aromatic Ring: For electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. Both the fluorine atom and the trifluoromethyl group are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, their directing effects differ. Computational workflows can predict the most likely site of substitution by modeling the stability of the intermediates (sigma complexes) for attack at each possible position on the ring. beilstein-journals.org The activation energy for each pathway is calculated, and the lowest energy path indicates the most probable regiochemical outcome. semanticscholar.org
Stereoselectivity in reactions, such as asymmetric hydrogenation of the double bond, can also be predicted by modeling the transition states involving a chiral catalyst. The energy difference between the diastereomeric transition states allows for the prediction of the enantiomeric excess (ee) of the product.
Spectroscopic Property Prediction and Validation
Computational chemistry is a reliable tool for predicting spectroscopic data, which is essential for experimental validation and characterization of novel compounds.
Calculated NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a standard application of quantum chemical methods. idc-online.com The Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, is highly effective for calculating the isotropic magnetic shielding constants of nuclei. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS).
For this compound, calculations would predict ¹H, ¹³C, and ¹⁹F NMR spectra.
¹⁹F NMR: The chemical shifts of the fluorine nuclei are particularly sensitive to their electronic environment. nih.gov The single fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group are expected to have distinct chemical shifts. Calculations can reliably predict these shifts, aiding in their unambiguous assignment in experimental spectra. uni-muenchen.de
¹H and ¹³C NMR: The chemical shifts of the vinyl and aromatic protons and carbons would be influenced by the strong electron-withdrawing effects of the F and CF₃ groups. DFT calculations can provide precise predictions for these shifts, which are invaluable for confirming the molecular structure.
The following table presents hypothetical, yet representative, calculated NMR data for this compound, based on methodologies applied to similar fluorinated aromatic compounds. researchgate.netscielo.org.mx
| Nucleus Type | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| ¹H | Vinylic (α to COOH) | 6.5 - 6.8 | J(H-H) ≈ 16 (trans) |
| ¹H | Vinylic (β to COOH) | 7.8 - 8.1 | J(H-H) ≈ 16 (trans) |
| ¹H | Aromatic | 7.2 - 7.6 | J(H-H), J(H-F) |
| ¹³C | Carboxyl (COOH) | 168 - 172 | - |
| ¹³C | Vinylic (α to COOH) | 120 - 125 | - |
| ¹³C | Vinylic (β to COOH) | 140 - 145 | - |
| ¹³C | Aromatic (C-F) | 158 - 162 | ¹J(C-F) ≈ 240-250 |
| ¹³C | Aromatic (C-CF₃) | 128 - 132 | ²J(C-F) ≈ 30-35 |
| ¹³C | Trifluoromethyl (CF₃) | 122 - 126 | ¹J(C-F) ≈ 270-280 |
| ¹⁹F | Aromatic (C-F) | -110 to -115 | J(F-H), J(F-F) |
| ¹⁹F | Trifluoromethyl (CF₃) | -60 to -65 | J(F-H), J(F-F) |
Note: These values are illustrative and would be formally calculated using DFT, for example, at the B3LYP/6-311+G(d,p) level of theory with a suitable solvent model.
Vibrational Frequency Calculations
Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic displacements. This process, typically done using DFT methods, yields the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. faccts.de These calculated frequencies are often scaled by an empirical factor to better match experimental results due to the neglect of anharmonicity and other systematic errors in the calculations. researchgate.net
For this compound, calculations can predict the frequencies of key functional groups. A comparison of these theoretical spectra with experimental FT-IR and FT-Raman data helps to confirm the molecular structure and assign the observed vibrational bands. scielo.org.mx
Below is a table of expected characteristic vibrational frequencies for the molecule, based on DFT calculations performed on analogous compounds. scielo.org.mxresearchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid | 3400 - 3600 (monomer) | Strong, Broad (IR) |
| C-H Stretch | Aromatic/Vinylic | 3000 - 3100 | Medium (IR) |
| C=O Stretch | Carboxylic Acid | 1710 - 1750 | Very Strong (IR) |
| C=C Stretch | Alkene | 1620 - 1650 | Strong (IR, Raman) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong (IR) |
| C-F Stretch | Aromatic | 1200 - 1250 | Strong (IR) |
| CF₃ Symmetric Stretch | Trifluoromethyl | ~1180 | Very Strong (IR) |
| CF₃ Asymmetric Stretch | Trifluoromethyl | ~1140 | Very Strong (IR) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. koreascience.kr MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility and intermolecular interactions with solvent molecules. mui.ac.ir
For this compound, MD simulations can be used to:
Explore Conformational Space: The molecule has several rotatable bonds, including the C-C single bonds connecting the phenyl ring, the vinyl group, and the carboxylic acid. MD simulations can explore the potential energy surface associated with the rotation around these bonds to identify the most stable conformers and the energy barriers between them. scielo.org.mxmdpi.com Studies on similar molecules have shown that s-cis and s-trans conformers can exist, with their relative stability influenced by substituents and the surrounding medium. scielo.org.mx
Analyze Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or DMSO), MD can reveal how solvent molecules arrange around the solute. This is particularly important for understanding the hydrogen bonding interactions between the carboxylic acid group and polar solvents, which affects the molecule's solubility and reactivity.
The simulations would provide trajectories that can be analyzed to determine root-mean-square deviation (RMSD) to assess stability, radial distribution functions to characterize solvation shells, and dihedral angle distributions to map conformational preferences. koreascience.kr
Supramolecular Chemistry and Crystal Engineering Simulations
Computational methods are increasingly used in crystal engineering to predict how molecules will pack in the solid state. nih.govsci-hub.se This involves identifying and ranking the stability of possible crystal structures (polymorphs) based on the energies of their intermolecular interactions.
For this compound, simulations would focus on several key supramolecular interactions:
Carboxylic Acid Dimer: The most predictable and robust interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. This is a common and highly stable motif for carboxylic acids in the solid state. nih.govresearchgate.net
Halogen Bonding and C-H···F Interactions: The fluorine and trifluoromethyl substituents introduce the possibility of weaker, yet structurally significant, interactions. These can include C-H···F hydrogen bonds and C-F···π interactions, which would play a crucial role in directing the three-dimensional packing of the dimers. researchgate.net
π-π Stacking: The aromatic rings can interact through π-π stacking. The presence of the electron-withdrawing fluoro and trifluoromethyl groups would create a polarized ring system, favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.
Computational crystal structure prediction would involve generating a multitude of plausible packing arrangements and then using force fields or more accurate quantum mechanical methods to rank their lattice energies. This can help in understanding observed polymorphism and in designing new crystalline materials with desired properties. nih.govresearchgate.net
Advanced Applications in Organic Synthesis and Material Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The presence of multiple reactive sites—the carboxylic acid, the alkene, and the fluorinated aromatic ring—makes 2-Fluoro-6-(trifluoromethyl)cinnamic acid a powerful synthon for constructing intricate molecular architectures. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly modulates the reactivity of the entire molecule, enabling a range of chemical transformations.
Synthesis of Fluorinated Fine Chemicals and Intermediates
This compound serves as a key starting material for a variety of fluorinated fine chemicals and pharmaceutical intermediates. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, which are themselves precursors to more complex structures. For instance, its derivatives are used in the synthesis of fluorinated N-alkenyl amides, a class of compounds with notable biological activity.
Furthermore, the fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, allowing for the introduction of additional functionalities. This versatility is crucial in medicinal chemistry, where the precise placement of fluorine-containing groups can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The synthesis of compounds like 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride from related precursors highlights the industrial relevance of this structural motif for creating specialized reagents and intermediates. google.com
Construction of Trifluoromethylated Alkenes and Analogues
Trifluoromethylated alkenes are of significant interest due to their prevalence in bioactive molecules and their utility as synthetic intermediates. rsc.org Cinnamic acid derivatives are excellent precursors for these structures through decarboxylative reactions. researchgate.net A common strategy involves the decarboxylative trifluoromethylation, where the carboxylic acid group is removed and replaced with a CF3 group. While this specific transformation on this compound would lead to a product with two trifluoromethyl groups, the underlying principle demonstrates the utility of the cinnamic acid scaffold.
A more direct application is the modification of the existing double bond. For example, a decarboxylative fluoroalkylation of the α,β-unsaturated acid can be achieved using a dual nickel/photoredox catalysis system. researchgate.net This method allows for the generation of fluoroalkyl radicals that can be intercepted by the cinnamic acid, forging new C-C bonds and leading to a wide variety of complex trifluoromethylated alkene structures. Such reactions, often facilitated by photoredox catalysis with reagents like Togni's reagent, provide a facile route to structurally diverse alkenes under mild conditions. rsc.org
Derivatization for Functional Material Precursors
The unique combination of a fluorinated aromatic system and a reactive cinnamate (B1238496) moiety makes this compound an attractive candidate for the design of advanced functional materials, including specialized polymers and photoresponsive systems.
Synthesis of Polymerizable Monomers
The carboxylic acid functionality of this compound allows for its straightforward conversion into polymerizable monomers, such as acrylates or methacrylates. This can be achieved through esterification with a suitable alcohol, for example, 2-hydroxyethyl acrylate. The resulting monomer combines the desirable properties of the fluorinated core with a polymerizable group.
Fluorinated polymers are renowned for their exceptional properties, including high thermal and chemical stability, low dielectric constants, and unique surface characteristics like hydrophobicity and oleophobicity. nih.gov Incorporating monomers derived from this compound into polymer chains can be used to fine-tune these properties for specific high-performance applications in electronics, aerospace, and biomedical devices.
Table 1: Potential Properties of Polymers Incorporating a 2-Fluoro-6-(trifluoromethyl)cinnamate Monomer
| Property | Expected Influence of Fluorinated Monomer | Potential Application |
|---|---|---|
| Thermal Stability | Increased due to strong C-F bonds | High-temperature coatings, electronic encapsulants |
| Chemical Resistance | Enhanced inertness to solvents and acids | Chemical-resistant linings, protective films |
| Dielectric Constant | Lowered due to fluorine's electronegativity | Insulators in microelectronics, high-frequency circuits |
| Refractive Index | Lowered | Anti-reflective coatings, optical fibers |
| Surface Energy | Significantly reduced (hydrophobic/oleophobic) | Self-cleaning surfaces, anti-fouling coatings |
Design of Photoresponsive Systems
The cinnamate group is a well-known photoresponsive moiety. Upon exposure to ultraviolet (UV) light, the double bond of a cinnamate ester can undergo a [2+2] cycloaddition reaction with a neighboring cinnamate group, forming a cyclobutane (B1203170) ring. This process can be used to crosslink polymer chains, leading to changes in the material's properties, such as solubility, viscosity, or mechanical strength. This photocrosslinking is often reversible by exposure to shorter wavelength UV light, making these materials suitable for applications in photoresists, data storage, and smart materials. By using this compound as the precursor, the resulting photoresponsive system would also benefit from the enhanced stability and modified surface properties conferred by the fluorinated aromatic ring.
Stereoselective Synthesis of Novel Derivatives
The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and materials science. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com this compound provides a valuable scaffold for such transformations.
One of the most powerful methods for creating chiral centers from this substrate is the asymmetric hydrogenation of the alkene double bond. Using a chiral catalyst, typically based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, it is possible to add hydrogen across the double bond with high enantioselectivity. This would convert the prochiral alkene into a chiral carboxylic acid derivative, yielding one enantiomer in significant excess.
Table 2: Representative Asymmetric Hydrogenation of a Cinnamic Acid Derivative
| Parameter | Details |
|---|---|
| Substrate | This compound |
| Reaction | Asymmetric Hydrogenation |
| Catalyst System | Rh(COD)₂BF₄ with a chiral bisphosphine ligand (e.g., BINAP) |
| Solvent | Methanol or Dichloromethane |
| Conditions | H₂ gas (1-50 atm), Room Temperature |
| Product | (R)- or (S)-2-Fluoro-6-(trifluoromethyl)phenylpropanoic acid |
| Expected Outcome | High yield (>95%) with high enantiomeric excess (>98% ee) |
The resulting chiral fluorinated propanoic acid is a valuable building block for synthesizing enantiomerically pure pharmaceuticals. The stereocenter's configuration can profoundly impact biological activity, making such stereoselective syntheses critical. Further transformations of the carboxylic acid group can then lead to a diverse range of complex, chiral molecules that retain the beneficial properties of the fluorinated aromatic core.
Scaffold for Supramolecular Assembly
The rational design of supramolecular assemblies is a cornerstone of crystal engineering, where predictable non-covalent interactions are utilized to construct well-defined, higher-order structures. This compound is an excellent candidate as a building block, or synthon, for supramolecular assembly due to the specific and directional intermolecular interactions it can form.
The primary interaction driving the assembly of this molecule is the robust and highly directional hydrogen bonding between the carboxylic acid moieties. Carboxylic acids are well-known to form dimeric structures through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This predictable motif serves as a primary organizing element in the crystal lattice.
Beyond this primary hydrogen bonding, the fluorine and trifluoromethyl substituents on the phenyl ring play a crucial role in guiding the extended three-dimensional architecture. These groups can participate in a variety of weaker, yet significant, non-covalent interactions:
Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms.
C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the aromatic and vinylic C-H groups as donors and the fluorine and oxygen atoms as acceptors contribute to the stability of the crystal packing.
π–π Stacking: The electron-deficient nature of the substituted phenyl ring can promote π–π stacking interactions with other aromatic systems. The fluorine and trifluoromethyl groups modulate the electronic properties of the ring, influencing the geometry and strength of these stacking interactions.
Dipole-Dipole Interactions: The significant dipole moment introduced by the fluorine and trifluoromethyl groups can lead to stabilizing dipole-dipole interactions within the crystal lattice.
The interplay of these various intermolecular forces allows for the formation of complex and predictable supramolecular structures. For instance, co-crystallization of cinnamic acid derivatives with complementary molecules, such as pyridyl derivatives, has been shown to result in the formation of specific hydrogen-bonded co-crystals. nih.gov In a similar vein, this compound could be co-crystallized with molecules capable of forming strong hydrogen bonds with the carboxylic acid, leading to the construction of novel binary co-crystals with tailored architectures and properties.
The table below summarizes the key intermolecular interactions that this compound can participate in to form supramolecular assemblies.
| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |
| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of primary dimeric synthons |
| Weak Hydrogen Bond | Aromatic/Vinylic C-H | Fluorine, Oxygen | Stabilization of the extended crystal lattice |
| Halogen Bond | C-F | Electron-rich atom | Directional control of molecular packing |
| π–π Stacking | Phenyl Ring | Phenyl Ring | Formation of columnar or layered structures |
| Dipole-Dipole | -CF₃, -F | -CF₃, -F | Overall lattice stabilization |
By strategically exploiting these interactions, this compound can serve as a versatile scaffold for the bottom-up construction of functional materials with potential applications in areas such as nonlinear optics, pharmaceuticals, and porous materials. The fluorinated substituents not only direct the assembly but can also impart desirable properties like enhanced thermal stability and altered lipophilicity to the resulting materials. researchgate.net
Applications in Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry, particularly in drug discovery, where a complex molecule is selectively modified in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. While cinnamic acid derivatives are often the substrates for LSF reactions rather than the reagents themselves, the this compound scaffold, once incorporated into a larger bioactive molecule, presents several opportunities for such modifications. nih.gov
The chemical handles present in this scaffold—the carboxylic acid, the alkene, and the substituted aromatic ring—can each be targeted for selective transformations. The true utility in LSF arises when this scaffold is part of a larger, more complex molecular architecture. In such a scenario, chemists can selectively modify the cinnamic acid portion to fine-tune the biological and pharmacological properties of the entire molecule.
For example, if the this compound unit is connected to a complex core via an ester or amide linkage, the remaining functionalities of the cinnamic acid moiety are available for late-stage modifications.
Potential Late-Stage Functionalization Reactions on a Molecule Containing the this compound Scaffold:
| Target Site on Scaffold | Reaction Type | Potential Outcome |
| Alkene Double Bond | Dihydroxylation | Introduction of diol, increased polarity |
| Epoxidation | Formation of epoxide for further reaction | |
| Hydrogenation | Saturation to a propionic acid derivative | |
| Cyclopropanation | Introduction of a strained ring system | |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Replacement of the fluorine atom (if activated) |
| C-H Activation | Introduction of new functional groups on the ring | |
| Carboxylic Acid | Amidation/Esterification | Formation of a diverse library of amides/esters |
The presence of the fluorine and trifluoromethyl groups can influence the reactivity of the aromatic ring and other parts of the scaffold, which must be considered when designing LSF strategies. The strong electron-withdrawing nature of these groups deactivates the ring towards electrophilic substitution but may activate it for certain types of nucleophilic attack or C-H functionalization.
In essence, the this compound scaffold can be viewed as a "tunable module" within a complex molecule. By applying LSF techniques to this module, medicinal chemists can systematically alter properties such as solubility, metabolic stability, and target binding affinity, thereby accelerating the drug development process. The versatility of the cinnamic acid structure, with its multiple functional groups, makes it an attractive component to include in the design of complex molecules destined for late-stage diversification. beilstein-journals.orgresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles for Cinnamic Acid Derivatives
Influence of Fluorine and Trifluoromethyl Substituents on Molecular Recognition and Reactivity
The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and biological properties. These substituents exert profound effects on molecular recognition and reactivity through a combination of electronic and steric influences.
Fluorine, being the most electronegative element, can alter the acidity of nearby functional groups and participate in hydrogen bonding, which can be critical for molecular recognition by biological targets. The trifluoromethyl group is a strong electron-withdrawing substituent due to the cumulative effect of three fluorine atoms. This property can significantly impact the electron density of the aromatic ring, influencing its reactivity and interaction with electron-rich biological macromolecules. The -CF3 group is also known to enhance the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism.
The presence of both a fluorine atom at the ortho-position and a trifluoromethyl group at the other ortho-position in "2-Fluoro-6-(trifluoromethyl)cinnamic acid" creates a unique electronic environment on the phenyl ring. These strong electron-withdrawing groups are expected to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack.
Table 1: Physicochemical Properties of Related Cinnamic Acid Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | pKa |
| Cinnamic acid | 148.16 | 2.13 | 4.44 |
| 2-Fluorocinnamic acid | 166.15 | 2.34 | ~4.2 |
| 2-(Trifluoromethyl)cinnamic acid | 216.16 | 2.97 | ~3.8 |
| This compound (Predicted) | 234.15 | ~3.18 | ~3.6 |
Note: The values for this compound are predicted based on the properties of related compounds and the known effects of the substituents. Specific experimental data for this compound is limited.
Positional Isomerism Effects on Electronic and Steric Properties
The positioning of substituents on the cinnamic acid scaffold has a dramatic effect on the molecule's electronic and steric properties, which in turn dictates its biological activity. In the case of "this compound," both substituents are located at the ortho positions.
Electronic Effects: The ortho-positioning of both the fluorine and trifluoromethyl groups leads to a strong inductive electron withdrawal from the phenyl ring. This effect is most pronounced at the positions ortho and para to the substituents. The electron-withdrawing nature of these groups can influence the acidity of the carboxylic acid moiety, making it a stronger acid compared to unsubstituted cinnamic acid.
Research on related disubstituted cinnamic acid derivatives suggests that ortho-substitution can lead to complex SAR profiles. For example, while a single ortho-substituent can sometimes decrease activity due to steric clashes, the combined electronic effects of two ortho-substituents might lead to novel and potent biological activities.
Table 2: Comparison of Isomeric Effects on Cinnamic Acid Derivatives
| Compound | Substituent Position(s) | Expected Electronic Effect | Expected Steric Hindrance |
| 4-Fluorocinnamic acid | para | Moderate electron-withdrawing | Low |
| 3-(Trifluoromethyl)cinnamic acid | meta | Strong electron-withdrawing | Low |
| 2-Fluorocinnamic acid | ortho | Moderate electron-withdrawing | Moderate |
| 2-(Trifluoromethyl)cinnamic acid | ortho | Strong electron-withdrawing | High |
| This compound | ortho, ortho' | Very strong electron-withdrawing | Very High |
Rational Design Principles for Cinnamic Acid Scaffolds with Tuned Properties
The rational design of cinnamic acid derivatives with specific, tuned properties relies on a deep understanding of the SAR principles discussed above. By strategically placing substituents with known electronic and steric properties, medicinal chemists can optimize the interaction of these molecules with their biological targets.
For a scaffold like "this compound," the design principles would focus on leveraging the unique features imparted by the 2,6-disubstitution pattern. The strong electron-withdrawing nature of the substituents could be exploited to enhance interactions with electron-rich pockets in a target protein. The significant steric bulk could be used to achieve selectivity for a specific target, as the molecule might not be able to bind to other, more sterically constrained sites.
The design process often involves computational modeling to predict the binding modes and affinities of novel derivatives. These in silico studies can help to prioritize the synthesis of compounds with the highest probability of success. For example, docking studies could be used to visualize how the 2-fluoro-6-(trifluoromethyl)phenyl group fits into a specific active site and to identify potential favorable or unfavorable interactions.
The development of cinnamic acid derivatives as therapeutic agents is an active area of research, and the principles of rational design are crucial for the discovery of new and effective drugs. The unique substitution pattern of "this compound" makes it an interesting candidate for further investigation, with the potential for novel biological activities arising from its distinct electronic and steric properties.
Future Research Directions and Concluding Perspectives
Development of Next-Generation Catalytic Systems for Synthesis
The efficient synthesis of 2-Fluoro-6-(trifluoromethyl)cinnamic acid is crucial for its widespread application. While traditional methods for cinnamic acid synthesis, such as the Perkin reaction and Knoevenagel condensation, are established, future research will likely focus on more advanced catalytic systems to improve yield, selectivity, and sustainability. jocpr.combepls.com
Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, have emerged as powerful tools for the synthesis of cinnamic acid derivatives. matthey.comorganic-chemistry.org Future efforts will likely concentrate on developing next-generation palladium catalysts with enhanced activity and stability. The use of solid-supported palladium(II) complexes, for instance, could offer the advantage of easy catalyst recovery and recycling, making the synthesis more cost-effective and environmentally friendly. google.com The development of phosphine-free palladium catalysts is another promising avenue, simplifying the reaction setup and reducing the cost and toxicity associated with phosphine (B1218219) ligands. nih.gov
Furthermore, the exploration of catalysts based on other transition metals could provide alternative synthetic routes. The use of silver/copper catalysts for the oxidation of cinnamaldehyde (B126680) to cinnamic acid presents a potential pathway if a suitable precursor for 2-Fluoro-6-(trifluoromethyl)cinnamaldehyde can be developed. google.com
Table 1: Potential Catalytic Strategies for the Synthesis of this compound
| Catalytic Method | Precursors | Potential Advantages |
|---|---|---|
| Mizoroki-Heck Reaction | 2-Fluoro-6-(trifluoromethyl)aryl halide and acrylic acid | High efficiency and selectivity |
| Knoevenagel Condensation | 2-Fluoro-6-(trifluoromethyl)benzaldehyde and malonic acid | Avoids the use of expensive metal catalysts |
Exploration of Novel Reactivity Modes and Mechanistic Discoveries
The unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the aromatic ring of this compound are expected to influence its reactivity. Future research should delve into exploring novel reactivity modes and gaining a deeper mechanistic understanding of its transformations.
The carbon-carbon double bond in the acrylic acid moiety is a key site for chemical modifications. Mechanistic studies on the oxidation of the double bond in cinnamic acids have revealed the formation of cationic intermediates. ajast.net Investigating similar reactions with this compound could lead to the discovery of new transformation pathways and the synthesis of novel derivatives.
The Heck reaction, a cornerstone in the synthesis of cinnamic acids, involves a well-studied catalytic cycle. mdpi.com However, the specific influence of the electron-withdrawing fluoro and trifluoromethyl groups on the kinetics and mechanism of this reaction for this compound remains to be elucidated. Such studies could lead to the optimization of reaction conditions and the development of more efficient synthetic protocols.
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
To accelerate the discovery of optimal synthetic routes and new derivatives of this compound, the integration of high-throughput experimentation (HTE) and automated synthesis platforms will be indispensable. HTE allows for the rapid screening of a large number of reaction conditions, including catalysts, solvents, and bases, to identify the most efficient protocols. nih.gov
For palladium-catalyzed cross-coupling reactions, HTE kits are commercially available to screen a wide array of catalysts and ligands. sigmaaldrich.com Applying these techniques to the synthesis of this compound could significantly reduce the time and resources required for optimization. odinity.com
Automated synthesis platforms can further streamline the synthesis of derivatives by performing reactions, purifications, and analyses with minimal human intervention. merckmillipore.comsigmaaldrich.com These platforms are capable of executing a wide range of chemical transformations, including amide bond formation and Suzuki couplings, which are relevant for the derivatization of the carboxylic acid group of this compound. sigmaaldrich.com The adoption of such automated systems would enable the rapid generation of libraries of derivatives for biological screening and other applications. nih.govwikipedia.org
Advanced Computational-Experimental Synergies for Predictive Design
The synergy between computational chemistry and experimental work offers a powerful approach for the rational design of new molecules and the prediction of their properties. Density Functional Theory (DFT) has been successfully used to study the molecular structure, conformational preferences, and spectroscopic properties of cinnamic acid and its derivatives. nih.govscielo.org.mxresearchgate.netresearchgate.net
Future research should leverage DFT and other computational methods to predict the reactivity and spectroscopic signatures of this compound. nih.gov Computational studies can provide insights into the electronic effects of the fluorine and trifluoromethyl substituents, helping to rationalize observed reactivity and guide the design of new experiments. acs.orgresearchgate.netnih.gov For instance, computational modeling can aid in the selection of appropriate catalysts and reaction conditions for its synthesis and derivatization.
Furthermore, computational tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential drug candidates derived from this compound, enabling a more focused and efficient drug discovery process. nih.gov
Potential for Derivatization into High-Value Specialty Chemicals
Cinnamic acid and its derivatives have a wide range of applications in the pharmaceutical, cosmetic, and food industries. jocpr.comnih.govresearchgate.net The presence of the fluoro and trifluoromethyl groups in this compound is expected to enhance the biological activity and metabolic stability of its derivatives, making it a valuable building block for high-value specialty chemicals. nbinno.comemerginginvestigators.orgapolloscientific.co.uk
The carboxylic acid group and the aromatic ring are key functionalities for derivatization. The carboxylic acid can be converted into esters, amides, and other functional groups to generate a diverse range of compounds. nih.gov The aromatic ring can undergo further substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.
The incorporation of fluorine is a well-established strategy in the development of pharmaceuticals and agrochemicals. biesterfeld.no Fluorinated compounds often exhibit improved metabolic stability and binding affinity to biological targets. nbinno.com Therefore, derivatives of this compound are promising candidates for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles. nih.govnih.govresearchgate.netnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cinnamic acid |
| 2-Fluoro-6-(trifluoromethyl)cinnamaldehyde |
| Palladium |
| Silver |
| Copper |
| Malonic acid |
| Acrylic acid |
| Phosphine |
| 2-Fluoro-6-(trifluoromethyl)aryl halide |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
